molecular formula C10H10ClNO2 B1610348 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one CAS No. 711-85-3

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B1610348
CAS No.: 711-85-3
M. Wt: 211.64 g/mol
InChI Key: KARLWXPEKSFFJC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Practical Synthesis of α-Aminoalkyl-α′-chloromethylketone Derivatives

This compound serves as a versatile intermediate for synthesizing α-aminoalkyl-α′-chloromethylketone derivatives, crucial for developing several protease inhibitors. The process involves the reaction of N-protected 3-oxazolidin-5-ones with in situ-generated chloromethyllithium, yielding N-protected 5-chloromethyl-5-hydroxy-3-oxazolidines without racemization. These are then easily hydrolyzed to give the desired α-aminoalkyl-α′-chloromethylketone derivatives (Onishi et al., 2001).

Synthesis and Antibacterial Activity of Oxazolidinone Agents

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one derivatives, specifically U-100592 and U-100766, have been synthesized and found effective against multidrug-resistant Gram-positive bacterial infections. These compounds exhibit a novel mechanism of action by inhibiting bacterial protein synthesis at an early stage, demonstrating potent in vitro and in vivo activities similar to vancomycin, including activity against Mycobacterium tuberculosis (Brickner et al., 1996).

Chiral Auxiliaries in Asymmetric Synthesis

The compound has found application as an effective chiral auxiliary, particularly in the stereoselective synthesis of pharmacologically relevant molecules. It demonstrates high efficiency in terms of diastereoselectivity, yield, and solubility when used for alkylation and azidation of its N-acyl derivatives, making it a valuable tool in the asymmetric synthesis of bioactive compounds (Gibson et al., 1998).

Discovery of Antithrombotic Agents

Research has identified oxazolidinone derivatives, including those based on this compound, as a new class of potent Factor Xa (FXa) inhibitors. These compounds, through lead optimization, led to the discovery of BAY 59-7939, a highly potent, selective direct FXa inhibitor with excellent antithrombotic activity in vivo. This highlights the compound's potential in the development of new therapeutics for preventing and treating thromboembolic diseases (Roehrig et al., 2005).

Properties

IUPAC Name

5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARLWXPEKSFFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474105
Record name 5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-85-3
Record name 5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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